2-S-Cysteinyldopa is a sulfur-containing derivative of dopa, specifically a cysteine-conjugated form of 3,4-dihydroxyphenylalanine. This compound plays a significant role in the biosynthesis of melanin, particularly in the context of melanogenesis, where it acts as an intermediate in the production of eumelanin and pheomelanin. Melanin is crucial for pigmentation in various organisms and has implications in dermatology and oncology, particularly concerning melanoma.
2-S-Cysteinyldopa belongs to the class of compounds known as cysteinyldopas, which are characterized by the presence of a cysteine moiety attached to dopa. This compound is classified under amino acids and derivatives, specifically within the broader category of phenolic compounds due to its structural characteristics.
The synthesis of 2-S-Cysteinyldopa can be achieved through several methods, including enzymatic and chemical approaches. One notable synthesis method involves the reaction of dopa with cysteine under controlled oxidative conditions.
The following simplified reaction illustrates the formation:
The molecular formula for 2-S-Cysteinyldopa is C₁₃H₁₅N₃O₄S. It features a phenolic structure with hydroxyl groups on the benzene ring and a thiol group from cysteine.
2-S-Cysteinyldopa participates in various chemical reactions, primarily involving oxidation and polymerization processes that lead to melanin formation.
In biological systems, 2-S-Cysteinyldopa can be oxidized to form dopaquinone, which subsequently undergoes further reactions to produce eumelanin and pheomelanin through a series of cyclization and polymerization steps .
The reactions can be summarized as follows:
The mechanism by which 2-S-Cysteinyldopa contributes to melanin biosynthesis involves its conversion into dopaquinone, which serves as a key intermediate in melanin production pathways.
During this process, 2-S-Cysteinyldopa acts as a substrate for enzyme-catalyzed reactions that facilitate the transformation into various forms of melanin. The presence of cysteine enhances the stability and reactivity of dopaquinone, promoting efficient melanin synthesis .
Relevant data on stability and solubility are crucial for handling and application purposes.
2-S-Cysteinyldopa has significant applications in biomedical research, particularly in studies related to melanoma diagnosis and treatment. Its presence in urine serves as a potential biomarker for melanoma progression . Additionally, understanding its role in melanin synthesis provides insights into pigmentation disorders and therapeutic targets for skin-related conditions.
2-S-Cysteinyldopa (CAS# 25565-17-7) is a sulfur-containing dihydroxyphenylalanine derivative with the molecular formula C12H16N2O6S and a molecular weight of 316.33 g/mol [4] [8]. The compound features two chiral centers: one at the cysteine moiety’s α-carbon (C-2′) and another at the dopa moiety’s α-carbon (C-2). Natural 2-S-cysteinyldopa typically adopts the L-configuration at both chiral centers, denoted as (2S)-2-amino-3-[2-[[(2R)-2-amino-3-hydroxy-3-oxopropyl]thio]-3,4-dihydroxyphenyl]propanoic acid [7] [9]. This stereochemistry critically influences its biological reactivity and polymerization behavior in melanin biosynthesis. The zwitterionic nature of the molecule arises from its carboxylic acid (–COOH) and primary amine (–NH2) groups, enabling ionic interactions in aqueous environments [7].
Table 1: Fundamental Chemical Identifiers of 2-S-Cysteinyldopa
| Property | Value |
|---|---|
| CAS Registry Number | 25565-17-7 |
| Molecular Formula | C12H16N2O6S |
| Molecular Weight | 316.33 g/mol |
| Systematic Name | (2S)-2-Amino-3-[2-[[(2R)-2-amino-3-hydroxy-3-oxopropyl]thio]-3,4-dihydroxyphenyl]propanoic acid |
| SMILES Notation | C@H(CC1=C(SCC@HC(=O)O)C(=C(O)C=C1)O)C(=O)O |
| Chiral Centers | C-2 (dopa), C-2′ (cysteine) |
Cysteinyldopas exist as positional isomers differing in cysteine attachment sites on the dopaquinone ring: 2-S, 5-S, and 6-S (Figure 1). These isomers exhibit distinct biochemical prevalence and metabolic fates:
Table 2: Distribution and Characteristics of Cysteinyldopa Isomers in Human Melanoma
| Isomer | % in Urine (Mean ± SD) | % in Melanoma Tissues (Mean ± SD) | Primary Degradation Product |
|---|---|---|---|
| 5-S-Cysteinyldopa | 80.26 ± 4.66% | 80.34 ± 1.75% | 4-Amino-3-hydroxyphenylalanine (4-AHP) |
| 2-S-Cysteinyldopa | 9.39 ± 1.64% | 11.06 ± 1.91% | 3-Amino-4-hydroxyphenylalanine (3-AHP) |
| 6-S-Cysteinyldopa | 3.28 ± 1.43% | 2.34 ± 0.61% | Not fully characterized |
2-S-Cysteinyldopa exhibits pH-dependent stability and distinctive spectral properties:
Table 3: Key Physicochemical Parameters of 2-S-Cysteinyldopa
| Property | Value/Characteristic |
|---|---|
| Calculated Density | 1.632 g/cm³ |
| Boiling Point | 593.2°C (predicted) |
| LogP (Octanol-Water) | 0.956 (indicating moderate hydrophilicity) |
| Vapor Pressure | 6.42 × 10−15 mmHg (25°C) |
| Major UV Absorbance | ~290–300 nm (catechol chromophore) |
2-S-Cysteinyldopa forms via enzymatic and synthetic routes:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9